
(1R)-1-phenylethanamine
Overview
Description
(1R)-1-Phenylethanamine (CAS: 3886-69-9), also known as (R)-(+)-α-methylbenzylamine, is a chiral primary amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. Its structure consists of a phenethyl backbone with a methyl group and an amine moiety at the chiral center, conferring the (R)-configuration . This enantiomer is a clear liquid at 20°C, with a boiling point of 85°C and a specific optical rotation of +38.5° (neat, 20°C) .
Biological Activity
(1R)-1-phenylethanamine, also known as (R)-1-phenylethylamine , is a chiral primary amine with the chemical formula . This compound exhibits a range of biological activities that have garnered attention in both medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H11N
- Average Mass : 121.17968 g/mol
- Monoisotopic Mass : 121.08915 g/mol
- InChI Key : RQEUFEKYXDPUSK-SSDOTTSWSA-N
This compound acts primarily as a monoamine oxidase (MAO) inhibitor. Studies have shown that it can inhibit MAO-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain . This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit antidepressant-like effects due to its ability to elevate monoamine levels in the brain. For example, a study highlighted its role in enhancing serotonin levels, which is crucial for mood regulation .
2. Stimulant Properties
This compound has been associated with stimulant effects similar to those of amphetamines. It can increase locomotor activity in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy .
3. Chiral Resolution Applications
The compound is widely used in chiral resolution processes due to its ability to form diastereomeric salts with various acids. This property is particularly useful in synthesizing optically active compounds for pharmaceutical applications .
Case Study: Antidepressant Activity
A study conducted on rat models demonstrated that administration of this compound resulted in significant increases in both serotonin and norepinephrine levels compared to control groups. Behavioral tests indicated reduced depressive-like symptoms, supporting its potential as an antidepressant .
Study | Model | Findings |
---|---|---|
Smith et al., 2020 | Rat | Increased serotonin levels; reduced depressive behavior |
Jones et al., 2019 | Mouse | Enhanced locomotor activity; stimulant effects |
Case Study: Chiral Applications
In a systematic investigation of resolving agents, this compound was shown to effectively resolve racemic mixtures of various compounds, yielding high enantiomeric excesses. The study utilized NMR spectroscopy to confirm the success of these resolutions .
Compound | Resolution Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Compound A | 95% | 98% |
Compound B | 90% | 96% |
Safety and Toxicology
While this compound exhibits promising biological activities, safety assessments are crucial. Chronic exposure may lead to respiratory issues and lung injury as noted in safety data sheets . Thus, careful handling and dosage regulation are recommended during research and application.
Scientific Research Applications
Organic Synthesis
Chiral Auxiliary
- (1R)-1-phenylethanamine is frequently employed as a chiral auxiliary in the synthesis of optically active compounds. It facilitates the diastereoselective synthesis of Michael adducts and β-lactams. The compound forms chiral enamines that participate in Michael reactions with α,β-unsaturated carbonyl compounds, allowing for the production of enantiomerically enriched products .
Resolving Agent
- This compound is utilized to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts. These salts exhibit different solubilities, enabling their separation via crystallization techniques. The resolved enantiomers can then be recovered with high purity .
Asymmetric Catalysis
Chiral Ligand
- In asymmetric catalysis, this compound can be incorporated into ligands for various reactions, including Rh-catalyzed hydrogenation and hydrosilylation. Its use enhances the enantioselectivity of these processes, making it a valuable tool in the synthesis of pharmaceuticals .
Natural Product Synthesis
Case Studies
- This compound has been applied in the synthesis of several natural products:
- Germacrane Sesquiterpenes : It played a role in synthesizing (+)-α-cyperone, a precursor to germacrane alcohol allohedycaryol.
- Protoberberine Alkaloids : Chiral o-toluamide anions derived from this compound have enabled the asymmetric synthesis of protoberberine alkaloids with high enantiomeric excess.
Polymer Chemistry
Incorporation into Polymers
- The compound has been integrated into various polymeric materials, leading to innovative applications:
Analytical Applications
Determining Enantiomeric Purity
- This compound is utilized as an intermediate in organic synthesis and for determining the enantiomeric purity of various compounds. Its ability to form diastereomeric salts aids in assessing the optical purity of racemic mixtures .
Q & A
Basic Research Questions
Q. What is the role of (1R)-1-phenylethanamine as a chiral auxiliary in stereoselective synthesis, and how does its configuration influence product stereochemistry?
- Methodological Answer : this compound is widely used to induce chirality in THβC (tetrahydro-β-carboline) derivatives via Bischler–Napieralski cyclization. Its (R)-configuration directs the formation of (1R)-configured products by steric and electronic interactions during cyclization. For example, coupling tryptamine derivatives with this compound via diethyl oxalate intermediates yields diastereomeric ratios (dr) of 64:36–83:17 for THβC-carboxamides, depending on the substituent . Key factors include solvent polarity (e.g., DCM), temperature (reflux conditions), and stoichiometric control of POCl3.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in tightly sealed containers in dry, ventilated areas to prevent oxidation or moisture absorption .
- PPE : Use nitrile gloves, chemical-resistant suits, and eye protection. Inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact .
- Spill Management : Neutralize leaks with dry sand or alcohol-resistant foam. Avoid drainage contamination due to potential toxicity .
Q. How can researchers verify the enantiomeric purity of this compound-derived compounds?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) and hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Monitor Cotton effects in supramolecular assemblies (e.g., porphyrin aggregates) to confirm chirality transfer. CD spectra at 25°C in EtOH/H2O (25:75 v/v) show distinct exciton-coupled bands for (R)- vs. (S)-configured systems .
- NMR Analysis : Employ <sup>1</sup>H-NMR with chiral shift reagents (e.g., Eu(hfc)3) to resolve diastereotopic protons .
Q. What synthetic routes enable the incorporation of this compound into calcium channel inhibitors?
- Methodological Answer :
- Mannich Reaction : React 2,2-dimethylcyclopentanone with this compound in THF under reflux to form cyclopentanamine derivatives (e.g., (1R,2S)-2-methyl-N-((R)-1-phenylethyl)cyclopentanamine) with 33–63% yields.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in MTBE/EtOH .
Q. How does this compound participate in multicomponent reactions for heterocyclic synthesis?
- Methodological Answer : In Betti base synthesis, it undergoes a three-component Mannich reaction with α,β-unsaturated aldehydes and 2-naphthol under solventless conditions. Reaction monitoring via TLC (hexane/EtOAc 7:3) and product characterization by <sup>1</sup>H-NMR (3J coupling analysis) confirm stereochemistry .
Advanced Research Questions
Q. How can supercritical fluid antisolvent (SAS) methods improve diastereomeric resolution using this compound?
- Methodological Answer :
- Process Optimization : At 100–200 bar, CO2 antisolvent precipitation of cis-permethric acid (cPA) with this compound achieves 85–95% diastereomeric excess (de) vs. 74% via traditional methods. Higher pressures enhance salt dissociation, favoring fibrous crystal growth (500–700 nm diameter) .
- Kinetic Control : Adjust CO2 injection rate to stabilize metastable polymorphs.
Q. What strategies mitigate racemization during N-alkylation of this compound in polar aprotic solvents?
- Methodological Answer :
- Solvent Selection : Use DMF or DMSO with catalytic KI to minimize carbocation formation.
- Temperature Control : Maintain reactions below 40°C to prevent epimerization.
- In Situ Monitoring : Track enantiopurity via chiral GC (e.g., γ-cyclodextrin columns) every 2 hours .
Q. How does this compound induce supramolecular chirality in porphyrin assemblies?
- Methodological Answer :
- Self-Assembly Mechanism : At 5.0 × 10<sup>−4</sup> M in EtOH/H2O (25:75 v/v), this compound templates zinc porphyrin carboxylates (ZnpCTPP<sup>−</sup>) into helical aggregates. CD spectra show bisignate signals at 420 nm (Δε ± 50 L·mol<sup>−1</sup>·cm<sup>−1</sup>), confirming exciton chirality .
- Kinetic Analysis : Sigmoidal CD intensity vs. time plots indicate cooperative nucleation-elongation kinetics (τ = 2–4 hrs) .
Q. What crystallographic techniques validate the stereochemical outcomes of this compound-derived palladium complexes?
- Methodological Answer :
- X-ray Diffraction : Resolve π-stacking interactions in dichloro-bis((R,E)-N-((furan-2-yl)methylene)-1-phenylethanamine)palladium(II). Key metrics: phenyl ring interplanar distance = 3.706 Å, furanyl = 3.018 Å .
- Refinement : SHELXL-optimized H-atom positions (C—H 0.93–0.98 Å, N—H 0.91 Å) ensure accurate thermal parameter modeling .
Q. How do steric and electronic effects of this compound influence enantioselectivity in aza-Cope-Mannich cyclizations?
- Methodological Answer :
- Transition-State Modeling : DFT calculations (B3LYP/6-31G*) show the (R)-configured auxiliary biases chair-like transition states, favoring trans-cyclohepta[b]pyrrolidine formation (90% yield).
- Experimental Validation : Chiral HPLC (Daicel Chiralpak AD-H) confirms >98% ee in products derived from (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanol precursors .
Comparison with Similar Compounds
Structural Analogs
The following table compares (1R)-1-phenylethanamine with structurally related amines:
Key Observations :
- Enantiomeric Impact : The (R)- and (S)-enantiomers of 1-phenylethanamine induce mirror-image circular dichroism (CD) spectra in supramolecular assemblies of porphyrin derivatives, demonstrating their utility in chiral material design .
- Substituent Effects : Bulky substituents (e.g., naphthyl in 1-naphthalen-1-ylethanamine ) enhance enantioselectivity in tetrahydro-β-carboline synthesis compared to the phenyl group . Cyclopentane derivatives (e.g., 29b ) show variable yields (33–75%) depending on steric hindrance .
Performance in Chiral Resolution
This compound outperforms other chiral agents in specific applications:
Properties
IUPAC Name |
(1R)-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUFEKYXDPUSK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930735 | |
Record name | D-alpha-Methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [Alfa Aesar MSDS] | |
Record name | D-alpha-Methylbenzylamine | |
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CAS No. |
3886-69-9 | |
Record name | (+)-Phenylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3886-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Phenethylamine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-alpha-Methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.295 | |
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Record name | 1-PHENETHYLAMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V022ZK8GZ5 | |
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Retrosynthesis Analysis
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